molecular formula C6H6BrClN2 B2951500 3-Bromo-6-chloro-N-methylpyridin-2-amine CAS No. 1845690-58-5

3-Bromo-6-chloro-N-methylpyridin-2-amine

Cat. No.: B2951500
CAS No.: 1845690-58-5
M. Wt: 221.48
InChI Key: ZGICSDCFHLOVII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination and chlorination of N-methylpyridin-2-amine. The reaction typically requires the use of bromine and chlorine as reagents, with a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atoms at the 3 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, including liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes. Detailed studies on its mechanism of action involve techniques like molecular docking, enzyme kinetics, and cellular assays .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methylpyridine
  • 3-Bromo-6-chloro-2-methylpyridine
  • 5-Bromo-2-chloro-6-methylpyridine

Uniqueness

3-Bromo-6-chloro-N-methylpyridin-2-amine is unique due to the presence of both bromine and chlorine atoms at specific positions on the pyridine ring, along with an N-methyl group. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3-bromo-6-chloro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-9-6-4(7)2-3-5(8)10-6/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICSDCFHLOVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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